molecular formula C14H8Cl2FN B14075486 (2',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile

(2',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B14075486
M. Wt: 280.1 g/mol
InChI Key: GIJSZVHGBOAKSK-UHFFFAOYSA-N
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Description

(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, can significantly alter the chemical and physical properties of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

    Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation and nitrile formation processes, often using catalysts to increase yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Amino-biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of halogenated biphenyls on biological systems.

    Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.

    Pathways Involved: Various signaling pathways may be affected, depending on the compound’s specific activity.

Comparison with Similar Compounds

Similar Compounds

    (2’,4’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluoro substituent.

    (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of a nitrile group.

    (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Contains an amino group instead of a nitrile group.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-3-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-10-4-5-11(12(16)8-10)14-9(6-7-18)2-1-3-13(14)17/h1-5,8H,6H2

InChI Key

GIJSZVHGBOAKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)Cl)Cl)CC#N

Origin of Product

United States

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